5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
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Description
5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
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Biological Activity
The compound 5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C24H20N4O2S
- Molecular Weight: 428.5 g/mol
- CAS Number: 1326916-12-4
Structure
The structure of the compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The presence of multiple functional groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a related thieno[2,3-d]pyrimidine derivative was shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research into thieno[2,3-d]pyrimidines has revealed their potential as anticancer agents. The presence of oxadiazole moieties is often associated with enhanced cytotoxicity against cancer cell lines. A study demonstrated that derivatives of thieno[2,3-d]pyrimidine induced apoptosis in human cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro assays revealed that these compounds inhibited pro-inflammatory cytokine production in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds targeting specific enzymes involved in cell signaling pathways.
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways in cancer cells.
- Modulation of Immune Responses: Alteration of cytokine production and immune cell activation.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives based on the thieno[2,3-d]pyrimidine scaffold and evaluated their anticancer efficacy using MTT assays on various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Properties
IUPAC Name |
5-methyl-3-[(4-methylphenyl)methyl]-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-14-7-9-17(10-8-14)12-28-13-25-23-19(24(28)29)16(3)20(31-23)22-26-21(27-30-22)18-6-4-5-15(2)11-18/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDDMMBMZRXWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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